molecular formula C17H19N3O3 B7082450 N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]-3H-benzimidazole-5-carboxamide

N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]-3H-benzimidazole-5-carboxamide

Cat. No.: B7082450
M. Wt: 313.35 g/mol
InChI Key: DFDFCKOPOYFVRB-UHFFFAOYSA-N
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Description

N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]-3H-benzimidazole-5-carboxamide is a complex organic compound that features a benzimidazole core, a furan ring, and a methoxyethyl side chain

Properties

IUPAC Name

N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-3-12-5-7-16(23-12)15(9-22-2)20-17(21)11-4-6-13-14(8-11)19-10-18-13/h4-8,10,15H,3,9H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDFCKOPOYFVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(COC)NC(=O)C2=CC3=C(C=C2)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]-3H-benzimidazole-5-carboxamide typically involves multi-step organic reactions One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]-3H-benzimidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzimidazole core can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The methoxyethyl group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include furanone derivatives, dihydrobenzimidazole compounds, and various substituted benzimidazole derivatives.

Scientific Research Applications

N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]-3H-benzimidazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]-3H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. The furan ring and methoxyethyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]-2-fluoropyridine-3-sulfonamide
  • N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]-2,6-difluoropyridine-3-sulfonamide
  • 6-Chloro-N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]pyridine-3-carboxamide

Uniqueness

N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]-3H-benzimidazole-5-carboxamide is unique due to its combination of a benzimidazole core with a furan ring and a methoxyethyl side chain. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

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